molecular formula C23H21N3O4S2 B2958836 4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 683268-58-8

4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2958836
CAS No.: 683268-58-8
M. Wt: 467.56
InChI Key: UHXLIDKMKJMPPP-UHFFFAOYSA-N
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Description

4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic sulfamoyl-benzamide derivative characterized by a benzothiazole core substituted with a methoxy group at position 4. The compound features a sulfamoyl group (N-benzyl-N-methyl) linked to a benzamide scaffold. While its exact pharmacological profile remains less documented in the provided evidence, structurally analogous compounds (e.g., LMM5, LMM11) demonstrate antifungal activity via thioredoxin reductase inhibition . The benzothiazole moiety is critical for biological interactions, as seen in related antifungal and anticancer agents .

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-26(15-16-6-4-3-5-7-16)32(28,29)19-11-8-17(9-12-19)22(27)25-23-24-20-13-10-18(30-2)14-21(20)31-23/h3-14H,15H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXLIDKMKJMPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle : The benzothiazole core (target compound) may enhance DNA/RNA binding compared to oxadiazoles (LMM5, LMM11) due to aromatic stacking .
  • Biological Activity : LMM5 and LMM11 inhibit thioredoxin reductase in C. albicans, suggesting the target compound’s benzothiazole core could similarly target redox enzymes .

Pharmacokinetic and Physicochemical Properties

Table 2: Calculated Physicochemical Parameters

Compound XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Topological Polar Surface Area (Ų)
Target Compound ~4.2 6 6 113
LMM5 ~4.5 7 8 132
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide ~3.8 5 5 106

Analysis :

  • The target compound’s lower polar surface area (113 Ų vs. 132 Ų in LMM5) suggests improved membrane permeability but reduced solubility .
  • Increased rotatable bonds in LMM5/LMM11 may reduce metabolic stability compared to the target compound .

Research Implications and Gaps

  • Antifungal Potential: Structural similarity to LMM5/LMM11 suggests the target compound may inhibit fungal thioredoxin reductase, warranting in vitro validation .
  • SAR Insights : Replacing oxadiazole with benzothiazole may enhance target specificity but reduce solubility.
  • Data Limitations : Exact biological data for the target compound are absent; inferences rely on analogues .

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